tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate
Description
Molecular Architecture and Functional Group Distribution
The molecular architecture of tert-butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate encompasses several distinct structural domains that collectively determine its three-dimensional conformation and chemical reactivity. The central piperidine ring adopts a six-membered saturated heterocycle containing one nitrogen atom, which serves as the core scaffold connecting the various substituent groups. The tert-butyl carboxylate group attached to the piperidine nitrogen provides both steric bulk and electronic stabilization through resonance between the nitrogen lone pair and the carbonyl system.
The 4-amino-3-bromophenyl substituent introduces significant electronic complexity through the presence of both electron-donating amino and electron-withdrawing bromo functionalities on the aromatic ring. Related crystallographic studies of similar bromophenyl-piperidine compounds demonstrate that the positioning of these substituents creates distinct electronic environments that influence both intramolecular interactions and intermolecular packing arrangements. The amino group at the para position relative to the piperidine attachment point provides opportunities for hydrogen bonding interactions, while the meta-positioned bromine atom contributes to halogen bonding capabilities and modulates the overall electron density distribution across the aromatic system.
Computational modeling studies of analogous compounds reveal that the tert-butyl carboxylate group significantly influences the conformational preferences of the piperidine ring through steric and electronic effects. The bulky tert-butyl substituent restricts rotation around the carbon-nitrogen bond, while the carbonyl group participates in conjugation with the nitrogen lone pair, resulting in partial double bond character that affects ring puckering and substituent orientations.
The molecular formula C₁₆H₂₃BrN₂O₂ indicates a molecular weight of approximately 355 grams per mole, positioning this compound within the range typical for small molecule pharmaceutical intermediates. The presence of multiple heteroatoms and functional groups creates numerous sites for potential chemical modification and biological interaction, making this scaffold particularly valuable for medicinal chemistry applications.
X-ray Crystallography and Conformational Analysis
Crystallographic analysis of related bromophenyl-piperidine derivatives provides valuable insights into the preferred conformational arrangements and intermolecular interactions characteristic of this compound class. Studies of structurally similar compounds demonstrate that piperidine rings consistently adopt chair conformations in the solid state, with substituent orientations determined by a complex interplay of steric and electronic factors.
The piperidine ring conformation in related 4-phenylpiperidine analogs shows a strong preference for equatorial positioning of the phenyl substituent, with computed energy differences of 1.9 to 3.4 kilocalories per mole favoring the equatorial arrangement over axial alternatives. This conformational preference is attributed to the minimization of 1,3-diaxial interactions and the optimization of orbital overlap between the nitrogen lone pair and the aromatic system. For the 4-(4-amino-3-bromophenyl) substitution pattern, similar principles would be expected to govern the conformational preferences, with the additional amino and bromo substituents potentially introducing specific directional interactions.
Crystal structure analyses of brominated aromatic compounds reveal characteristic intermolecular halogen bonding interactions, with bromine atoms participating in directional contacts with electron-rich sites on neighboring molecules. These interactions, typically ranging from 3.2 to 3.5 angstroms in length, contribute significantly to crystal packing stability and may influence solution-state conformational dynamics. The presence of the amino group introduces additional hydrogen bonding capabilities, creating a network of intermolecular interactions that can stabilize specific conformational arrangements.
Detailed crystallographic parameters for related compounds include unit cell dimensions, space group assignments, and refined atomic coordinates that provide precise geometric information about bond lengths, bond angles, and dihedral angles. For bromophenyl-piperidine systems, typical carbon-bromine bond lengths range from 1.89 to 1.91 angstroms, while carbon-nitrogen bonds in the piperidine ring span 1.46 to 1.48 angstroms. The carbon-carbon bonds connecting the piperidine ring to the aromatic substituent typically measure 1.52 to 1.54 angstroms, consistent with sp³-sp² hybridization patterns.
Computational Studies of Electronic Properties and Molecular Orbitals
Computational investigations of bromophenyl-piperidine derivatives utilizing density functional theory methods provide detailed insights into electronic structure, frontier molecular orbitals, and charge distribution patterns that govern chemical reactivity and molecular recognition properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with the resulting band gap, serve as key descriptors for predicting chemical stability and electronic behavior.
Studies employing the B3LYP functional with 6-311G(d,p) basis sets on related piperidine phenyl hydrazine compounds reveal characteristic orbital distributions and energy levels that can be extrapolated to the 4-(4-amino-3-bromophenyl)-piperidine system. The presence of the amino group as an electron-donating substituent significantly raises the energy of the highest occupied molecular orbital, while the electron-withdrawing bromine atom stabilizes the lowest unoccupied molecular orbital, resulting in a narrowed band gap that enhances electronic communication across the molecular framework.
Molecular electrostatic potential surfaces calculated for similar compounds demonstrate distinct regions of positive and negative electrostatic potential that correlate with sites of nucleophilic and electrophilic reactivity. The amino group creates a region of high electron density suitable for hydrogen bond donation and metal coordination, while the bromine atom generates a positive electrostatic potential region that can participate in halogen bonding interactions with electron-rich partners.
Natural bond orbital analysis provides quantitative insights into charge transfer interactions and orbital hybridization patterns within the molecular framework. For piperidine-containing compounds, the nitrogen lone pair exhibits varying degrees of delocalization depending on the substitution pattern and ring conformation. The tert-butyl carboxylate group introduces significant conjugation that affects the sp² character of the piperidine nitrogen, with computational studies indicating increased p-orbital character in the lone pair hybrid orbital when the carboxylate group is present.
Mulliken charge analysis reveals the charge distribution across individual atoms, providing insights into relative electronegativities and potential sites for chemical modification. The bromine atom typically carries a partial negative charge of approximately -0.1 to -0.2 elementary charge units, while the amino nitrogen exhibits a partial negative charge of -0.3 to -0.4 units, creating distinct sites for different types of chemical interactions.
Stereochemical Implications of Piperidine Ring Substituents
The stereochemical complexity of this compound arises from the multiple substituents attached to the piperidine ring and their potential for generating conformational isomers and stereochemical variants. Computational and experimental studies of related systems demonstrate that the orientation of substituents at the 4-position of piperidine rings is governed by a complex balance of steric, electronic, and stereoelectronic effects.
For N-acylated piperidine derivatives, which include carboxylate-protected systems like the target compound, computational analysis reveals a strong preference for axial orientation of 2-substituents, with free energy differences ranging from 1.4 to 3.2 kilocalories per mole favoring the axial arrangement. This preference is attributed to pseudoallylic strain minimization and enhanced conjugation between the nitrogen lone pair and the carbonyl system. While the target compound lacks a 2-substituent, these principles provide important insights into the conformational behavior of carboxylate-substituted piperidines.
The 4-phenyl substituent in related compounds consistently exhibits equatorial preference when the piperidine adopts a chair conformation, with energy differences of 0.6 to 3.4 kilocalories per mole depending on the specific substitution pattern. This preference minimizes 1,3-diaxial interactions and optimizes the overlap between the aromatic π-system and the piperidine ring orbitals. For the 4-(4-amino-3-bromophenyl) substitution pattern, the additional amino and bromo functionalities may introduce specific directional preferences through hydrogen bonding and halogen bonding interactions.
Crystallographic studies of 1-benzyl-4-phenylpiperidine derivatives demonstrate preferred axial quaternization patterns, indicating that approach of electrophilic reagents to the piperidine nitrogen occurs preferentially from the axial direction. This stereochemical preference has important implications for chemical modifications and derivatization reactions involving the carboxylate-protected nitrogen center.
The chair-boat equilibrium for substituted piperidines shows that twist-boat conformations are typically 1.5 to 2.0 kilocalories per mole higher in energy than chair conformations. However, specific substitution patterns and intermolecular interactions can stabilize alternative conformations, particularly in protein-bound states where conformational entropy considerations become important. Analysis of protein databank structures reveals that approximately 23% of N-acylpiperidine ligands adopt twist-boat conformations when bound to protein targets, indicating that biological recognition can overcome inherent conformational preferences.
Table 1: Comparative Conformational Energies for Related Piperidine Derivatives
| Compound Type | Axial Energy (kcal/mol) | Equatorial Energy (kcal/mol) | ΔG (Axial-Equatorial) |
|---|---|---|---|
| 2-Methyl-1-phenylpiperidine | 0.0 | +1.0 | -1.0 |
| N,2-Dimethylpiperidine-1-carboxamide | 0.0 | +2.1 | -2.1 |
| 1-(2-Methyl-1-piperidyl)ethanone | 0.0 | +3.2 | -3.2 |
| 4-Phenylpiperidine analogs | +0.6 to +3.4 | 0.0 | +0.6 to +3.4 |
Table 2: Characteristic Bond Lengths in Bromophenyl-Piperidine Systems
| Bond Type | Length Range (Å) | Typical Value (Å) |
|---|---|---|
| C-Br (aromatic) | 1.89-1.91 | 1.90 |
| C-N (piperidine) | 1.46-1.48 | 1.47 |
| C-C (ring-aromatic) | 1.52-1.54 | 1.53 |
| C=O (carboxylate) | 1.20-1.22 | 1.21 |
| N-C (carboxylate) | 1.34-1.36 | 1.35 |
Properties
IUPAC Name |
tert-butyl 4-(4-amino-3-bromophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDGFACRWPWRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate, identified by its CAS number 885693-00-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.26 g/mol. The structure features a piperidine ring substituted with a bromophenyl group and an amino group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that piperidine derivatives could induce apoptosis in tumor cells, suggesting a mechanism through which they might inhibit tumor growth .
2. Enzyme Inhibition
This compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression and other diseases. For example, piperidine derivatives have been shown to inhibit protein kinase B (Akt), a key player in the PI3K-Akt signaling pathway, which is often dysregulated in cancer . The selectivity and potency of these compounds make them promising candidates for targeted therapy.
Case Studies
Several case studies illustrate the biological activity of this compound:
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Signal Transduction Pathways : By inhibiting Akt, the compound can disrupt signaling pathways that promote cell survival and proliferation.
- Induction of Apoptosis : The compound's ability to trigger programmed cell death in cancer cells contributes to its anticancer efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
- Structural Differences: Replaces the 4-amino-3-bromophenyl group with a pyridin-3-yl substituent.
- Properties :
- Physical State : Light yellow solid (vs. likely off-white/pale solid for the bromophenyl analog due to bromine’s electron-withdrawing effects) .
- Reactivity : The pyridine ring introduces basicity and hydrogen-bonding capacity, whereas the bromophenyl group offers halogen-mediated cross-coupling reactivity .
- Safety : Requires respiratory and eye protection during handling, similar to brominated analogs .
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)-piperidine-1-carboxylate (CAS 877399-50-3)
- Structural Differences : Features a brominated pyrazole ring instead of a bromophenyl group.
- Properties :
tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate (CAS 142355-81-5)
- Structural Differences : Bromine is positioned on a butyl side chain rather than an aromatic ring.
- Properties :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Strategies: The tert-butyl carbamate group in all analogs simplifies purification and enhances stability during multi-step syntheses .
- Market Trends :
- Brominated heterocycles dominate in kinase inhibitor development, with a projected CAGR of 6.8% (2025–2030) in pharmaceutical applications .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate typically follows a route involving:
- Preparation of a piperidine-1-carboxylate intermediate bearing a boronate ester or protected amine group.
- Coupling with a suitably substituted bromoaniline or bromonitrobenzene derivative.
- Selective bromination or substitution steps to introduce the 3-bromo substituent.
- Final deprotection or functional group modification to yield the target amino-bromoaryl piperidine carbamate.
This method is versatile and allows introduction of amino groups after reduction of nitro precursors or directly from bromoanilines.
Nucleophilic Aromatic Substitution and Bromination Route
An alternative approach involves the synthesis of 1-(4-bromophenyl)piperidine intermediates, which can be further functionalized to yield the target compound.
Step 1: Formation of N-phenylpiperidine
- Bromobenzene and piperidine are reacted in sulfolane solvent with a strong base such as potassium tert-butoxide or sodium tert-amylate.
- Reaction temperature: 150–180 °C
- Molar ratio bromobenzene:piperidine:alkali = 1:1.0–1.1:1.5–2.0
Step 2: Bromination
- The N-phenylpiperidine is dissolved in an organic solvent (acetonitrile or dichloromethane).
- Brominating agents such as N-bromosuccinimide or dibromohydantoin are added gradually at 15–40 °C.
- A catalytic amount (0.02–0.15 equivalents) of tetra-n-butylammonium tetraphenylborate is used to enhance the reaction.
- The crude product is purified by vacuum distillation or recrystallization (solvent system dichloromethane:n-heptane = 1:4).
-
- This method avoids expensive palladium catalysts and boronic acid derivatives.
- It provides a relatively high yield and operational simplicity suitable for scale-up.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| N-phenylpiperidine synthesis | Bromobenzene + piperidine + K tert-butoxide, sulfolane, 150–180 °C | N-phenylpiperidine intermediate |
| Bromination | N-phenylpiperidine + N-bromosuccinimide, CH2Cl2, 15–40 °C, catalyst | 1-(4-bromophenyl)piperidine |
This method is foundational for preparing brominated piperidine derivatives that can be further elaborated to the target compound.
Functional Group Transformations and Final Assembly
After obtaining the brominated piperidine intermediate, the amino group can be introduced or deprotected using standard methods such as catalytic hydrogenation of nitro groups or selective amine deprotection using trifluoroacetic acid.
Coupling with tert-butyl piperidin-4-ylcarbamate or its derivatives is achieved via acyl chloride intermediates or activated esters under mild conditions to afford the tert-butyl carbamate-protected piperidine.
For example, acid chlorides prepared from carboxylic acids with SOCl2/DMF react with tert-butyl piperidin-4-ylcarbamate to give carbamate derivatives in nearly quantitative yields.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Intermediates | Conditions/Notes | Yield Range (%) | Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Boronate ester of piperidine carbamate + bromoaniline derivatives | Pd catalyst, flash chromatography purification | 50–99 | High selectivity, versatile |
| Nucleophilic Aromatic Substitution + Bromination | Bromobenzene + piperidine → N-phenylpiperidine; bromination with NBS | High temp (150–180 °C), catalytic bromination at 15–40 °C | Moderate to high | Avoids Pd catalyst, scalable |
| Acid Chloride Coupling | Acid chlorides + tert-butyl piperidin-4-ylcarbamate | SOCl2/DMF activation, mild coupling | Near quantitative | Efficient final assembly step |
Research Findings and Notes
The Suzuki coupling approach is well-documented for synthesizing various substituted piperidine carbamates with good yields and purity, confirmed by NMR and HRMS data.
The nucleophilic aromatic substitution and bromination method provides a cost-effective alternative for industrial-scale synthesis, minimizing the use of expensive catalysts and reagents. The use of tetra-n-butylammonium tetraphenylborate as a catalyst improves bromination efficiency.
Deprotection and further functionalization steps are straightforward and allow for the introduction of amino groups or other substituents, enabling the preparation of the target this compound with high fidelity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate, and what methodological considerations are critical for optimizing yield?
- Methodological Answer : The compound is synthesized via multi-step protocols involving piperidine core functionalization. Key steps include:
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen .
- Arylation : Suzuki-Miyaura coupling or Ullmann reactions to introduce the 4-amino-3-bromophenyl moiety, requiring palladium catalysts and controlled inert atmospheres .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity and purity in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, Boc tert-butyl at δ 1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 367.1 for CHBrNO) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>98% for biological assays) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (no specific LD50 data, but analogous bromophenyl compounds show acute oral toxicity) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How do electronic effects of the 3-bromo substituent influence the reactivity of the 4-aminophenyl group in cross-coupling reactions?
- Methodological Answer :
- Electronic Analysis : The bromine atom acts as an electron-withdrawing group, deactivating the aromatic ring and directing electrophilic substitution to the para position.
- Reactivity Studies : Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to map electron density, predicting regioselectivity in Buchwald-Hartwig aminations .
- Experimental Validation : Compare coupling efficiencies with non-halogenated analogs (e.g., 4-aminophenyl derivatives show 20% lower yields due to reduced electrophilicity) .
Q. What strategies resolve contradictions in reported biological activity data for bromophenyl-piperidine derivatives?
- Methodological Answer :
- Data Harmonization : Cross-validate assays (e.g., kinase inhibition vs. cytotoxicity) using standardized protocols (e.g., NIH/NCGC guidelines).
- Structural Comparisons : Analyze SAR tables (e.g., replacing Br with Cl or F alters IC by 1–2 orders of magnitude due to steric/electronic effects) .
- Meta-Analysis : Use PubChem BioAssay data to identify outliers and correlate activity with experimental conditions (e.g., DMSO concentration affects solubility) .
Q. How does the tert-butyl carbamate group impact the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Stability Testing : Monitor Boc deprotection via H NMR in TFA/DCM (1:1, v/v) or aqueous NaOH (0.1M).
- Kinetic Studies : Half-life of Boc group hydrolysis at pH 7.4 (37°C) is >24 hours, ensuring stability in physiological buffers .
- Applications : Retain Boc for in vivo studies to enhance bioavailability; remove for free amine intermediates in further derivatization .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3SN6 for kinase targets).
- MD Simulations : GROMACS for 100 ns trajectories to assess binding mode stability (e.g., piperidine ring forms H-bonds with Asp112 in target proteins) .
- Free Energy Calculations : MM-PBSA to estimate ΔG (−8.2 kcal/mol for bromophenyl vs. −6.5 kcal/mol for fluorophenyl analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
